molecular formula C19H19NO3 B278972 2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B278972
M. Wt: 309.4 g/mol
InChI Key: GLQSYFKQCINFOE-OUKQBFOZSA-N
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Description

2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMCA and is a derivative of cycloheptatrienone.

Mechanism of Action

The mechanism of action of EMCA involves the inhibition of the enzyme topoisomerase II. This enzyme is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
EMCA has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, EMCA has also been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to modulate the immune system and has potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMCA is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines. However, one of the limitations of EMCA is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on EMCA. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of the anti-cancer activity of EMCA. This can be achieved through the development of new derivatives of this compound or through the combination of EMCA with other anti-cancer agents. Additionally, further research is needed to explore the potential applications of EMCA in the treatment of autoimmune diseases and other inflammatory conditions.
Conclusion:
In conclusion, EMCA is a chemical compound that has significant potential in various fields, particularly in cancer research. This compound has potent anti-cancer activity and has been shown to have various biochemical and physiological effects. Further research is needed to optimize the anti-cancer activity of EMCA and explore its potential applications in other fields.

Synthesis Methods

The synthesis of EMCA involves the reaction of 2-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methylamine to form the amide intermediate. The amide intermediate is then treated with sodium hydride and 1,3-cycloheptadiene to form EMCA.

Scientific Research Applications

EMCA has been extensively studied for its potential applications in various fields. One of the most significant applications of EMCA is in the field of cancer research. EMCA has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H19NO3/c1-3-23-18-11-7-4-8-14(18)12-13-17(21)15-9-5-6-10-16(20-2)19(15)22/h4-13H,3H2,1-2H3,(H,20,22)/b13-12+

InChI Key

GLQSYFKQCINFOE-OUKQBFOZSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C(C2=O)NC

SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C(C2=O)NC

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C(C2=O)NC

Origin of Product

United States

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